(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

Suzuki-Miyaura Coupling Protodeboronation Heterocyclic Stability

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid derivative that incorporates both a pyridine and a pyrazole moiety. It is characterized by a boronic acid group at the 4-position of the pyrazole core and a pyridin-4-yl substituent at the 1-position of the pyrazole.

Molecular Formula C8H8BN3O2
Molecular Weight 188.98 g/mol
Cat. No. B11907938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
Molecular FormulaC8H8BN3O2
Molecular Weight188.98 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C2=CC=NC=C2)(O)O
InChIInChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H
InChIKeySQPVTKJGOXHAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid: A Heteroaryl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid derivative that incorporates both a pyridine and a pyrazole moiety . It is characterized by a boronic acid group at the 4-position of the pyrazole core and a pyridin-4-yl substituent at the 1-position of the pyrazole . This compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl structures in pharmaceutical and materials science applications . It is commercially available from multiple suppliers, with a typical purity specification of ≥95% .

Why Generic Substitution of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is Not Advisable


Direct substitution of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid with simpler heteroaryl boronic acids like 3- or 4-pyridinylboronic acid or unsubstituted pyrazol-4-ylboronic acid is problematic. Simple pyridinylboronic acids are known for their instability and difficult isolation due to their amphoteric nature and susceptibility to protodeboronation [REFS-1, REFS-2]. Conversely, the pyrazole-4-boronic acid scaffold in this compound offers a different electronic environment and structural rigidity, and its 1-position substitution with a pyridine ring further modulates its reactivity and solubility, which can be crucial for successful cross-coupling and for imparting specific biological or material properties in the final product .

Quantitative Evidence Guide: Differentiating (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid from Analogs


Stability Advantage: Reduced Protodeboronation vs. Simple Pyridinylboronic Acids

Simple pyridinylboronic acids are notoriously unstable and prone to rapid protodeboronation, a major side reaction that lowers yield and complicates purification [1]. This issue is so significant that one-pot protocols are often required to circumvent their isolation [1]. While direct, head-to-head stability data for this specific compound versus pyridinylboronic acid is not publicly available, (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid belongs to the class of pyrazole-4-boronic acids, which are recognized for being more stable and less prone to protodeboronation than many other heteroaryl boronic acids, including those based on pyridine [REFS-2, REFS-3]. This enhanced stability is a critical advantage for reliable storage and predictable coupling outcomes.

Suzuki-Miyaura Coupling Protodeboronation Heterocyclic Stability Synthetic Methodology

Synthetic Utility: Dual Heterocyclic Functionality in a Single Building Block

This compound's structure incorporates both a pyridine and a pyrazole ring, two of the most common heterocycles in pharmaceuticals and agrochemicals [1]. Using a simple, single-ring heteroaryl boronic acid like 3-pyridinylboronic acid requires a subsequent synthetic step to install the second heterocycle. (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid provides both functional groups in a single, ready-to-couple building block. This allows for direct installation of a pyridinyl-pyrazole core into a target molecule via a single Suzuki-Miyaura coupling, thereby reducing the overall step count of a synthetic sequence . For instance, the resulting pyridinyl-pyrazole scaffold is a known privileged structure found in kinase inhibitors [2].

Drug Discovery Scaffold Hopping Medicinal Chemistry Cross-Coupling

Market Specification: Purity Benchmarking for Reliable Procurement

Procurement decisions often hinge on the reliable purity of a reagent, which directly impacts reaction yield and reproducibility. (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is commercially available with a minimum purity specification of 95% from reputable suppliers . This contrasts with some less common or more unstable heteroaryl boronic acid analogs where purity can be lower or more variable between batches [1]. For example, another vendor lists a similar compound with a purity specification of NLT 98% . Specifying a purity of ≥95% provides a verifiable benchmark for ensuring consistent performance in critical coupling reactions.

Chemical Purity Quality Control Procurement Specification Suzuki Coupling

Key Application Scenarios for (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid


Medicinal Chemistry: Streamlined Synthesis of Kinase Inhibitor Scaffolds

In drug discovery programs targeting kinases or other enzymes, the pyridinyl-pyrazole core is a privileged pharmacophore [1]. (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid serves as a direct precursor to this core, enabling the rapid generation of diverse compound libraries through a single Suzuki-Miyaura coupling with various aryl halide partners . This application leverages the compound's dual-heterocycle structure to reduce synthetic steps and accelerate SAR studies.

Synthetic Methodology: Leveraging Stability in Complex Cross-Couplings

For process chemists developing robust, scalable syntheses, the stability of a reagent is paramount. The enhanced stability of the pyrazole-4-boronic acid scaffold [1], compared to more labile heteroaryl boronic acids, makes this compound a more reliable choice for challenging cross-couplings. This is especially true in reactions that require elevated temperatures, prolonged reaction times, or basic aqueous conditions, where protodeboronation of less stable reagents can be a major liability .

Chemical Biology: Installation of a Dual-Functionality Probe

In chemical biology, there is a need for tools that can serve multiple functions. (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid can be used to install a single molecular tag that provides both a metal-chelating pyridine and a hydrogen-bonding pyrazole motif. This is valuable for creating bifunctional probes for target identification or for studying protein-ligand interactions where both functionalities may be required for binding.

Materials Science: Building Block for Metal-Organic Frameworks (MOFs)

The compound's multiple nitrogen atoms in the pyridine and pyrazole rings can serve as Lewis-basic sites for coordinating to metal ions [1]. This makes (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid a potential organic linker for constructing novel Metal-Organic Frameworks (MOFs) or coordination polymers with tailored properties for gas storage, separation, or catalysis.

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